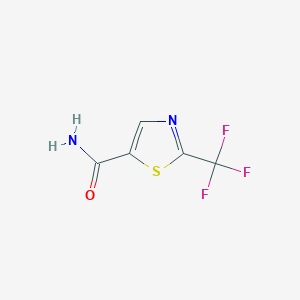

2-(Trifluoromethyl)thiazole-5-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3F3N2OS |

|---|---|

Molecular Weight |

196.15 g/mol |

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C5H3F3N2OS/c6-5(7,8)4-10-1-2(12-4)3(9)11/h1H,(H2,9,11) |

InChI Key |

SRKLRCALOVIDMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)C(=O)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Trifluoromethyl Thiazole 5 Carboxamide and Its Analogues

Retrosynthetic Analysis of the 2-(Trifluoromethyl)thiazole-5-carboxamide Core

A retrosynthetic analysis of the this compound core reveals several potential disconnection points, guiding the design of synthetic pathways. The most straightforward disconnections are the amide bond and the thiazole (B1198619) ring itself.

Amide Bond Disconnection (C-N bond): The primary disconnection breaks the amide bond, leading to a 2-(trifluoromethyl)thiazole-5-carboxylic acid derivative (e.g., an acid chloride or ester) and an appropriate amine. This is a common final step in the synthesis of carboxamide analogues, allowing for the introduction of diverse substituents on the amide nitrogen.

Thiazole Ring Disconnections (C-S and C-N bonds): A full retrosynthesis requires breaking down the thiazole ring. Following the logic of the well-established Hantzsch thiazole synthesis, the ring can be disconnected into two key fragments: a thioamide component and an α-halocarbonyl component. For the target molecule, this translates to:

A C2-N3 and C2-S1 disconnection, pointing to 2,2,2-trifluoroethanethioamide as the source of the trifluoromethyl group at the C2 position.

A C4-C5 and associated bond disconnection, suggesting a three-carbon α-halocarbonyl precursor bearing the required carboxamide functionality (or a precursor like an ester) at the C5 position. A suitable precursor would be an ethyl 2-halo-3-oxopropanoate.

This analysis highlights two primary forward synthetic strategies: (1) constructing the thiazole ring with the necessary functional groups already in place or in a protected form, followed by amide formation, or (2) forming a simpler 2-(trifluoromethyl)thiazole core and subsequently introducing the carboxamide functionality at the C5 position using modern functionalization techniques.

Classical Approaches to Thiazole Ring Synthesis

Classical methods, particularly the Hantzsch thiazole synthesis, remain a cornerstone for constructing the thiazole core. ijper.org

The Hantzsch thiazole synthesis is a versatile method for preparing thiazole derivatives through the condensation of an α-haloketone with a thioamide. ijper.orgnih.gov For the synthesis of 2-(trifluoromethyl)thiazoles, this reaction requires a trifluoromethyl-containing thioamide. The general reaction involves the cyclocondensation of 2,2,2-trifluoroethanethioamide with an appropriate α-halocarbonyl compound.

The mechanism proceeds via initial nucleophilic attack of the thioamide sulfur onto the carbonyl-activated α-carbon, displacing the halide. This is followed by intramolecular cyclization via dehydration to form the thiazole ring. The presence of the highly electron-withdrawing trifluoromethyl group can influence the reactivity of the thioamide, sometimes necessitating adjustments to reaction conditions such as temperature or the choice of a base to facilitate the cyclization.

The success of the Hantzsch synthesis is highly dependent on the selection of appropriate precursors. To obtain the this compound core, specific reactants are required.

| Role in Synthesis | Precursor Molecule | Rationale |

| C2 and N3 atoms, CF3 group | 2,2,2-Trifluoroethanethioamide | Provides the N3 atom and the C2 carbon bearing the essential trifluoromethyl group. |

| C4, C5 atoms, and C5-substituent | Ethyl 2-chloro-3-oxopropanoate | An α-haloketone that, upon cyclization, places an ester group at the C5 position. |

The synthesis typically begins with the reaction of 2,2,2-trifluoroethanethioamide with a precursor like ethyl 2-chloro-3-oxopropanoate. This condensation reaction yields ethyl 2-(trifluoromethyl)thiazole-5-carboxylate. patsnap.com This ester is a key intermediate that can then be converted to the final carboxamide. The conversion process involves two primary steps:

Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, 2-(trifluoromethyl)thiazole-5-carboxylic acid, typically under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) followed by acidic workup.

Amidation: The resulting carboxylic acid is coupled with an amine to form the desired carboxamide. This step can be achieved using standard peptide coupling reagents (e.g., EDCI, HATU) or by converting the carboxylic acid to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) prior to reaction with the amine. nih.gov

This classical approach is robust and allows for the preparation of a wide array of analogues by varying the amine used in the final amidation step.

Modern Catalytic Methods in the Synthesis of this compound Scaffolds

While classical methods are effective, modern catalytic strategies offer alternative and often more efficient or versatile routes for synthesizing and functionalizing the 2-(trifluoromethyl)thiazole core.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. These methods can be applied to functionalize a pre-formed 2-(trifluoromethyl)thiazole ring. A common strategy involves preparing a halogenated thiazole, such as 5-bromo-2-(trifluoromethyl)thiazole, which can then undergo various coupling reactions.

| Reaction Type | Catalyst/Reagents | Functionality Introduced | Description |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh3)4), base | Aryl, Heteroaryl | Couples the halogenated thiazole with a boronic acid or ester to form a C-C bond. |

| Stille Coupling | Pd catalyst | Aryl, Vinyl, Alkyl | Involves the reaction of the thiazole with an organostannane compound. derpharmachemica.com |

| Carbonylation | Pd catalyst, CO gas, Amine | Carboxamide | A direct method to introduce the carboxamide group by reacting the halogenated thiazole with carbon monoxide and an amine. |

This approach allows for late-stage functionalization, enabling the synthesis of diverse analogues from a common halogenated intermediate.

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy in organic synthesis. rsc.orgacs.org This approach avoids the need for pre-functionalization (e.g., halogenation) of the substrate. For the thiazole ring, the C5 position is often susceptible to direct functionalization. rsc.org

Palladium-catalyzed C-H activation can be used to directly introduce functional groups onto the 2-(trifluoromethyl)thiazole core. nih.gov For instance, a directed or non-directed C-H activation at the C5 position, followed by coupling with a suitable partner, can lead to the desired product. One potential route is the direct C-H carbonylation, where the C-H bond at the C5 position is reacted with carbon monoxide and an amine in the presence of a palladium catalyst and an oxidant. This directly converts the C-H bond to a C-CONR₂ bond, providing a highly efficient route to the target carboxamide scaffold.

These modern strategies, particularly C-H functionalization, represent the cutting edge of synthetic chemistry and offer more sustainable and efficient pathways for the construction of complex molecules like this compound. nih.govsemanticscholar.org

Derivatization and Functionalization of the Thiazole-5-carboxamide (B1230067) Moiety

The thiazole-5-carboxamide scaffold offers multiple sites for chemical modification, allowing for the systematic alteration of its physicochemical properties. Key strategies include derivatization of the amide nitrogen and substitution at the C2 and C4 positions of the thiazole ring.

The functionalization of the amide nitrogen in the thiazole-5-carboxamide core is a primary strategy for creating diverse analogues. This is typically achieved not through direct alkylation or acylation of a parent NH-carboxamide, but rather by constructing the amide bond using a variety of substituted amines.

The most prevalent method involves the acylation of primary or secondary amines with an activated form of a 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylic acid. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride, which then readily reacts with the desired amine in the presence of a base to yield the target N-substituted carboxamide.

A general synthetic scheme for this process is as follows:

Activation of the Carboxylic Acid: The 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride.

Amide Bond Formation: The acyl chloride is then reacted with a selected primary or secondary amine (R¹R²NH) in a suitable solvent like dichloromethane. A base, such as N,N-diisopropylethylamine or pyridine, is often required to neutralize the HCl generated during the reaction and to drive the reaction to completion, ensuring acceptable yields udayton.edu.

This approach allows for the introduction of a wide array of substituents at the amide nitrogen, including various alkyl, aryl, and heteroaryl groups, by simply changing the amine coupling partner. For instance, the reaction of 2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carbonyl chloride with 4-chloro-2-methylaniline produces the corresponding N-(4-chloro-2-methylphenyl) derivative udayton.edu.

Modifying the substituent at the C2 position of the thiazole ring is another critical strategy for structural diversification. This position is electron-deficient and susceptible to nucleophilic attack, although variations are often introduced by selecting different starting materials during the initial ring synthesis, such as the Hantzsch thiazole synthesis udayton.edu.

In the context of this compound analogues, research has demonstrated the synthesis of a series of derivatives where the C2 position is occupied by various substituted phenyl groups. For example, Cai et al. synthesized a range of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives by starting with differently substituted thiobenzamides, which ultimately form the C2-aryl portion of the thiazole ring udayton.edumdpi.com. By varying the substituent on the phenyl ring at the C2 position (e.g., 2-fluoro vs. 2-chloro), chemists can fine-tune the electronic and steric properties of the final compound.

The table below presents data for a series of N-(4-chloro-2-methylphenyl)-4-(trifluoromethyl)thiazole-5-carboxamides with different substituents at the C2 position, illustrating this synthetic approach .

| Compound ID | C2 Substituent | Yield (%) | Melting Point (°C) | ¹H NMR Data (DMSO-d₆, δ ppm) |

|---|---|---|---|---|

| 8a | 2-Fluorophenyl | 69% | 226–227 | 2.24 (s, 3H, CH₃), 7.29–7.32 (m, 1H, Ar–H), 7.39–7.56 (m, 4H, Ar–H), 7.65–7.69 (m, 1H, Ar–H), 8.23–8.27 (m, 1H, Ar–H), 10.55 (br, 1H, NH) |

| 8c | 2-Chlorophenyl | 44% | 228–229 | 2.25 (s, 3H, CH₃), 7.30–7.49 (m, 3H, Ar–H), 7.59–7.65 (m, 2H, Ar–H), 7.73–7.75 (m, 1H, Ar–H), 8.25–8.27 (m, 1H, Ar–H), 10.59 (br, 1H, NH) |

Further functionalization of the 2,5-disubstituted thiazole ring can be achieved at the C4 position. Standard thiazole reactivity indicates that electrophilic substitution occurs preferentially at the C5 position; however, when this site is blocked, as in the title compound, the C4 position becomes the next target for such reactions.

Halogenation: Direct halogenation, such as bromination or chlorination, can introduce a halogen atom at the C4 position. This reaction typically employs electrophilic halogenating agents. The resulting 4-halo-2,5-disubstituted thiazole is a versatile intermediate for further modifications. While the thiazole ring is generally deactivated towards electrophilic substitution, specific conditions can facilitate this transformation udayton.eduudayton.edu.

Cross-Coupling Reactions: The halogen introduced at the C4 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling is a widely used method for this purpose . In a typical Suzuki reaction, the 4-bromothiazole derivative is reacted with an organoboron compound (such as a boronic acid or boronate ester) in the presence of a palladium catalyst and a base.

This two-step sequence allows for the introduction of a diverse range of aryl, heteroaryl, or vinyl groups at the C4 position, significantly expanding the structural variety of the synthesized analogues. For example, a 4-bromothiazole can be coupled with various (hetero)arylboronic acids to yield 4-arylthiazole derivatives. This methodology has been successfully applied to 4-bromo-2-ketothiazoles to prepare valuable 4-pyridinyl- and 4-thiazolyl-2-ketothiazoles researchgate.net.

| Step | Reaction | Reactants | Product | Significance |

|---|---|---|---|---|

| 1 | Electrophilic Halogenation | 2,5-Disubstituted Thiazole + Halogenating Agent (e.g., NBS, NCS) | 4-Halo-2,5-disubstituted Thiazole | Creates a reactive handle for further functionalization. |

| 2 | Suzuki-Miyaura Cross-Coupling | 4-Halo-thiazole + R-B(OH)₂ + Pd Catalyst + Base | 4-Aryl/Vinyl-2,5-disubstituted Thiazole | Forms new C-C bonds, introducing significant structural diversity. |

Analytical and Spectroscopic Characterization Techniques in Synthetic Studies

The confirmation of the structure and purity of newly synthesized this compound derivatives relies on a combination of modern analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.

¹H NMR provides information on the number and environment of protons. For example, in N-(4-chloro-2-methylphenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide, distinct signals are observed for the methyl protons (around 2.24 ppm), the aromatic protons (in the 7.29–8.27 ppm range), and the amide NH proton (a broad signal around 10.55 ppm) mdpi.com.

¹⁹F NMR is particularly useful for fluorine-containing compounds to confirm the presence and environment of the trifluoromethyl (CF₃) group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compound, which in turn confirms its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic absorption bands for thiazole carboxamides include the N–H stretch (around 3250 cm⁻¹), C=O stretch of the amide (around 1630 cm⁻¹), and stretches associated with the aromatic and thiazole rings mdpi.com.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in the compound. The experimental values are compared with the calculated values for the proposed structure, and a close match (typically within ±0.4%) provides strong evidence for the compound's purity and empirical formula .

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. It also reveals information about the packing of molecules in the crystal lattice. Detailed crystallographic data includes parameters such as the crystal system, space group, unit cell dimensions, and refinement data (e.g., R-factor) rsc.org.

Molecular Recognition and Mechanistic Interrogations of 2 Trifluoromethyl Thiazole 5 Carboxamide Derivatives

Enzyme Inhibition and Modulation Studies

The 2-(trifluoromethyl)thiazole-5-carboxamide core structure serves as a versatile template for the design of enzyme inhibitors. Research into derivatives of this scaffold has explored their potential to interact with and modulate the activity of a range of enzymes, most notably protein kinases, which play crucial roles in cellular signal transduction.

Investigation of Tec Kinase Family Inhibition (e.g., BTK, ITK, TEC, RLK)

The Tec family of non-receptor tyrosine kinases, comprising Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), tyrosine kinase expressed in hepatocellular carcinoma (TEC), and resting lymphocyte kinase (RLK), are critical components of signaling pathways in hematopoietic cells. Their roles in immune cell function have made them attractive targets for therapeutic intervention in a variety of diseases, including cancers and autoimmune disorders.

While direct and specific inhibitory data for this compound on the Tec kinase family is not extensively detailed in publicly available literature, the broader class of thiazole (B1198619) carboxamide derivatives has been investigated for kinase inhibitory activity. For instance, various structurally related thiazole derivatives have been explored as inhibitors of a range of kinases. nih.gov

Biochemical assays are fundamental to characterizing the inhibitory potential of compounds against their target enzymes. For kinase inhibitors, these assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein. The inhibitory activity is often quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In the context of the broader family of thiazole derivatives, studies on diphenylthiazole compounds have demonstrated potent inhibition of BTK, a key member of the Tec kinase family. For example, certain diphenylthiazole derivatives have shown significant potency against B cell lymphoma cell lines, which are highly dependent on BTK signaling. nih.gov One particularly active compound from this series, 7o , potently inhibited the C481S mutant of BTK with an IC50 value of 0.061 μM. nih.gov This indicates that the thiazole scaffold can be a key component of potent BTK inhibitors.

| Compound | Target | IC50 (μM) | Cell Line | IC50 (μM) |

| 7o | BTK (C481S mutant) | 0.061 | Ramos | - |

| Ibrutinib | - | - | Ramos | 14.69 |

| Ibrutinib | - | - | Raji | 15.99 |

| Compound 7m | - | - | Ramos | ~1.47 |

| Compound 7n | - | - | Ramos | ~1.47 |

| Compound 6b | - | - | Raji | ~1.23 |

This table presents data for diphenylthiazole derivatives, which are structurally distinct from this compound, but illustrates the potential of the thiazole core in kinase inhibition.

Understanding the mechanism of enzyme inhibition is crucial for drug development. Inhibition kinetics studies can determine whether a compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor. This is typically achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk plots.

The vast majority of clinically approved small-molecule kinase inhibitors are ATP-competitive. nih.govresearchgate.net These inhibitors are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphotransfer reaction. nih.gov The selectivity of these inhibitors is often achieved by exploiting subtle differences in the amino acid residues lining the ATP-binding pocket across different kinases. nih.gov

The binding of ATP-competitive inhibitors is typically characterized by interactions with key features of the ATP-binding site, including the hinge region, which forms hydrogen bonds with the adenine (B156593) ring of ATP, and various hydrophobic pockets. nih.gov While a definitive binding mode for this compound within the Tec kinase active site has not been published, molecular modeling studies of other thiazole-based kinase inhibitors can provide insights into potential binding interactions.

Screening against Other Enzyme Families and Biological Targets

To assess the selectivity of a compound, it is essential to screen it against a panel of other enzymes, particularly other kinases. High selectivity is a desirable trait for a therapeutic agent as it can minimize off-target effects. Thiazole-based compounds have been investigated as inhibitors of various other kinase families, including cyclin-dependent kinases (CDKs) and c-Met kinase. nih.govresearchgate.net For example, a review highlights that thiazole derivatives have shown potential in interacting with a variety of protein kinases. nih.gov

Cellular Pathway Interrogation and Signaling Modulation in vitro

Beyond biochemical assays, it is crucial to evaluate the effects of a compound in a cellular context. In vitro cellular assays can determine if an inhibitor can effectively engage its target within a living cell and modulate downstream signaling pathways. For inhibitors of Tec family kinases, relevant cellular assays often involve monitoring the phosphorylation of downstream signaling proteins or measuring cellular responses such as proliferation, apoptosis, and cytokine production in immune cells.

For instance, active diphenylthiazole derivatives have been shown to potently inhibit the phosphorylation of BTK at Tyr223 in Raji cells and arrest the cell cycle in the G0/G1 phase in both Raji and Ramos cells. nih.gov This demonstrates that these compounds can effectively penetrate the cell membrane and modulate the BTK signaling pathway. While this data is for a different class of thiazole derivatives, it exemplifies the types of cellular effects that could be investigated for this compound and its analogs.

B-Cell Receptor (BCR) Signaling Pathway Investigations

Comprehensive studies detailing the specific effects of this compound on the B-Cell Receptor (BCR) signaling pathway have not been identified in publicly accessible scientific literature. The BCR pathway is a critical component of the adaptive immune system, and its dysregulation is implicated in various diseases. The potential for small molecules to modulate this pathway is an area of active research.

Phosphorylation of Phospholipase Cγ (PLCγ) Analysis

There is currently no available data from specific assays analyzing the impact of this compound on the phosphorylation of Phospholipase Cγ (PLCγ). PLCγ is a key enzyme in the BCR signaling cascade, and its phosphorylation is a critical activation step.

Downstream Signaling Cascade Analysis (e.g., IP3, DAG, PKC activation)

Detailed analyses of the downstream signaling cascade following potential PLCγ activation, including the measurement of inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and the activation of protein kinase C (PKC) in response to treatment with this compound, are not reported in the available literature.

T-Cell Receptor (TCR) Signaling Pathway Investigations

Similarly, specific investigations into the effects of this compound on the T-Cell Receptor (TCR) signaling pathway are not described in the current body of scientific literature. The TCR pathway is central to T-cell activation and the cellular adaptive immune response.

Cell-Based Assays for Target Engagement and Pathway Perturbation (excluding proliferation assays)

While general anti-proliferative and cytotoxic effects of various thiazole carboxamide derivatives have been explored in the context of cancer research, specific cell-based assays designed to demonstrate direct target engagement and pathway perturbation by this compound, other than proliferation assays, are not documented.

Structural Biology of Compound-Target Interactions

The structural basis for the activity of this compound remains largely uncharacterized.

Co-crystallography Studies with Target Proteins

No co-crystallography studies of this compound bound to any target proteins have been reported. Such studies would be invaluable in understanding the precise molecular interactions and guiding further drug development efforts.

Computational Modeling of Binding Modes and Interactions (e.g., Molecular Docking, MD Simulations)

Computational modeling techniques, particularly molecular docking, have been instrumental in elucidating the binding modes of thiazole carboxamide derivatives within the active sites of therapeutic targets. These in silico methods provide valuable insights into the binding affinities and intermolecular interactions that govern molecular recognition.

One area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Molecular docking studies on a series of thiazole carboxamide derivatives have been performed to understand their binding patterns within both COX-1 and COX-2 isozymes. nih.gov For these studies, human X-ray crystal structures of the enzymes are utilized to define the binding pocket. nih.gov The primary goal of such docking simulations is to identify the most favorable orientation of a ligand within the active site, which is often quantified by a docking score. nih.gov

In a study evaluating various thiazole carboxamide derivatives, the binding free energies (ΔGbind) were calculated using the Prime Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to estimate binding affinities. nih.gov This approach provides a more refined prediction of the ligand's binding affinity compared to docking scores alone. For instance, a derivative, 2-(3-Methoxyphenyl)-4-methyl-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide, was analyzed for its interaction with COX-1 and COX-2. nih.gov The results from these computational analyses are often correlated with in vitro experimental data, such as IC50 values, to validate the predictive power of the models. nih.gov The docking simulations typically generate multiple binding poses (orientations) for each ligand, with the one having the lowest energy score selected as the most probable binding mode. nih.gov

Below is a table summarizing the binding free energy calculations for a representative thiazole carboxamide derivative and a standard inhibitor, celecoxib, within the binding sites of COX-1 and COX-2. nih.gov

| Compound | Target Enzyme | Binding Free Energy (ΔGbind) (kcal/mol) |

| Celecoxib | COX-1 | -73.89 |

| Celecoxib | COX-2 | -80.18 |

| 2-(3-Methoxyphenyl)-4-methyl-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide (2j) | COX-1 | -58.33 |

| 2-(3-Methoxyphenyl)-4-methyl-N-(3-(trifluoromethyl)phenyl)thiazole-5-carboxamide (2j) | COX-2 | -62.94 |

Data sourced from a study on thiazole carboxamide derivatives as COX inhibitors. nih.gov

Analysis of Key Residue Interactions and Binding Site Geometry

The analysis of docking results extends beyond binding energy scores to a detailed examination of the specific interactions between the ligand and the amino acid residues of the protein's active site. This level of detail is crucial for understanding the structural basis of a compound's activity and selectivity.

In the context of COX enzymes, the binding site is a hydrophobic channel. The geometry of this channel differs slightly between the two isoforms, COX-1 and COX-2. The COX-2 active site is slightly larger and possesses a secondary, polar side pocket. nih.gov The ability of a ligand to access and interact with this side pocket is a key determinant of COX-2 selectivity. nih.gov

Computational studies have revealed that certain thiazole carboxamide derivatives can orient themselves to take advantage of these structural features. For example, some derivatives position a meta-methoxyphenyl group to enter this secondary binding pocket. This orientation facilitates the formation of critical hydrogen bonds with specific polar amino acid residues. nih.gov A pivotal interaction for COX-2 selectivity involves the amino acid Arginine 513 (ARG-513). nih.gov Ligands that can form polar interactions, such as hydrogen bonds, with ARG-513 are often better selective inhibitors of COX-2. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Trifluoromethyl Thiazole 5 Carboxamide Analogues

Elucidation of Key Pharmacophoric Features for Target Interaction

The 2-(trifluoromethyl)thiazole-5-carboxamide scaffold is a versatile pharmacophore whose interactions with biological targets like protein kinases and enzymes are defined by a specific arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. Molecular docking and simulation studies have been instrumental in identifying these key features.

A general pharmacophore model for this class of compounds typically includes:

A Hydrogen Bond Acceptor Region: Comprising the nitrogen atom of the thiazole (B1198619) ring and the oxygen atom of the carboxamide carbonyl group. These are crucial for anchoring the ligand in the active site of target proteins.

A Hydrogen Bond Donor Region: The N-H group of the carboxamide moiety is a critical hydrogen bond donor, frequently observed interacting with serine, threonine, or backbone carbonyls in enzyme active sites. nih.gov

Hydrophobic/Aromatic Pockets: The molecule presents two key hydrophobic regions. The first is the thiazole ring itself, particularly the region occupied by the trifluoromethyl group. The second is the substituent attached to the carboxamide nitrogen (often an aryl or heteroaryl group). These regions engage in hydrophobic and π-π stacking interactions within the target's binding site. nih.gov

The Trifluoromethyl Group: This group often occupies a specific hydrophobic pocket and can contribute to binding affinity through favorable hydrophobic interactions. nih.gov Its strong electron-withdrawing nature also modulates the electronic properties of the thiazole ring.

For instance, in studies of thiazole carboxamides as c-Met kinase inhibitors, the thiazole nitrogen and amide carbonyl were identified as key hydrogen-bonding moieties, while the aryl group on the carboxamide fits into a hydrophobic pocket. nih.gov Similarly, as cyclooxygenase (COX) inhibitors, the carboxamide NH and carbonyl oxygen are essential for interactions in the active site. nih.gov Molecular dynamics simulations further confirm the stability of these interactions over time. plos.orgnih.gov

Impact of Substituent Modifications on Biological Activity in vitro

Systematic modification of the this compound scaffold has provided deep insights into the SAR of these analogues. The biological activity is highly sensitive to changes in all three principal components: the trifluoromethyl group, the carboxamide moiety, and the thiazole ring.

Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group at the 4-position of the thiazole ring is a cornerstone of this scaffold's biological activity. Its influence is multifaceted:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, which can improve the compound's pharmacokinetic profile.

Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and cell uptake.

Binding Interactions: As a bulky, hydrophobic substituent, the -CF3 group often fits into specific hydrophobic pockets in the target's active site, contributing to binding affinity. For example, in COX inhibitors, replacing a trimethoxy phenyl group with a trifluoromethyl group on the N-phenyl ring of a related thiazole carboxamide enhanced COX-1 inhibition, attributed to better accommodation in the binding pocket. nih.gov

Role of the Carboxamide Moiety and its Modifications

The carboxamide linker at the 5-position is not merely a spacer but an active participant in target binding. Its N-H and C=O groups are primary points for hydrogen bonding. nih.gov Modifications to the substituent on the amide nitrogen (R in the general structure) have a profound impact on potency and selectivity.

In a series of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives tested for anticancer activity, the nature of the aryl group on the amide was critical. The highest activity against the A-549 lung cancer cell line was observed when the amide substituent was a 4-chloro-2-methylphenyl group. mdpi.comresearchgate.net This highlights the importance of the substitution pattern on this aryl ring for optimal activity.

The table below summarizes the in vitro anticancer activity of selected analogues, demonstrating the impact of carboxamide modifications. mdpi.com

| Compound ID | R (Substituent on Carboxamide Nitrogen) | R' (Substituent on Thiazole C2) | % Inhibition (A-549 cells @ 5 µg/mL) |

| 8a | 4-chloro-2-methylphenyl | 2-fluorophenyl | - |

| 8c | 4-chloro-2-methylphenyl | 2-chlorophenyl | 48% |

| 8d | 2,4-dichlorophenyl | 2-chlorophenyl | - |

| 8f | 2,4,6-trichlorophenyl | 2-chlorophenyl | 40% |

Data extracted from a study on anticancer activity of novel thiazole-5-carboxamide (B1230067) derivatives. mdpi.com

Effects of Substitutions on the Thiazole Ring

While the core focus is often on the C4-CF3 and C5-carboxamide groups, substitutions at the C2 position of the thiazole ring also significantly modulate biological activity. This position is often substituted with an aryl or alkyl group.

Studies on anticancer derivatives showed that a 2-chlorophenyl group at the C2 position, in combination with specific amide substituents, yielded the most potent compounds. mdpi.com For instance, compound 8c (with a C2 2-chlorophenyl group) showed higher activity than analogues with a 2-fluorophenyl group at the same position. mdpi.com This suggests that the steric and electronic properties of the C2 substituent are key for fitting into the target protein and establishing favorable interactions.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The relative orientation of the thiazole ring, the carboxamide plane, and the substituents dictates how well the molecule can fit into the constrained space of an enzyme's active site.

Computational studies and crystal structure data provide insight into the preferred conformations. X-ray crystallography of the parent acid, 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, reveals a planar thiazole ring. nih.gov Ab initio computations on the related thiazole-4-carboxamide (B1297466) scaffold indicate that the carboxamide group is conformationally constrained, with the amino group held cis-planar to the ring nitrogen due to stabilizing electrostatic and charge transfer interactions. nih.gov This suggests a degree of rigidity in the core scaffold.

Furthermore, Density Functional Theory (DFT) calculations on thiazole-5-carboxylic acid show that the orientation of the carboxylic group relative to the thiazole ring leads to several low-energy conformers, with planar arrangements being the most stable. indexcopernicus.com

The activity of these molecules is often correlated with their ability to adopt a specific low-energy conformation that is complementary to the target's binding site. For example, in a series of (methoxyalkyl)thiazole 5-lipoxygenase inhibitors, conformational analysis was able to explain the observed enantioselectivity, where the more active (S)-enantiomer could adopt a specific conformation that the (R)-enantiomer could not, highlighting the importance of a precise 3D arrangement of functional groups for potent biological activity. nih.gov

Design Principles for Enhanced Target Potency and Selectivity (preclinical, in vitro focused)

Based on extensive SAR studies, a set of rational design principles has emerged for developing potent and selective inhibitors based on the this compound scaffold.

Scaffold Rigidity and Pre-organization: Maintaining the planarity of the thiazole-carboxamide core is often beneficial. This rigidity reduces the entropic penalty upon binding, potentially increasing affinity. The constrained nature of the carboxamide linkage contributes to this effect. nih.gov

Optimization of Hydrogen Bonding: The carboxamide N-H and C=O are critical interaction points. Molecular design should aim to position these groups optimally to form strong hydrogen bonds with the target protein, as identified through structural biology or homology modeling.

Exploitation of Hydrophobic Pockets: Potency can be significantly enhanced by tailoring the substituents on the C2 position of the thiazole and on the amide nitrogen to maximize occupancy and favorable interactions within hydrophobic sub-pockets of the target. For example, introducing specific halogen and methyl substitutions on an N-phenyl ring led to a 48% inhibition in an anticancer assay, demonstrating the effectiveness of this strategy. mdpi.com

Fine-Tuning Electronic Properties: The use of electron-withdrawing groups (like -CF3) or electron-donating groups at various positions can modulate the strength of hydrogen bonds and other electrostatic interactions. For instance, SAR studies on c-Met inhibitors showed that dual electron-withdrawing groups on the N-phenyl ring generally afforded greater inhibitory activity than single substitutions.

Structure-Based Design: The most effective strategies involve using X-ray crystal structures or reliable homology models of the target protein. This allows for the precise design of analogues that are sterically and electronically complementary to the active site, maximizing potency and introducing selectivity by exploiting differences between the target and off-target proteins.

By systematically applying these principles, researchers can rationally evolve the this compound core from a starting hit into a highly potent and selective lead compound in preclinical development.

Advanced Methodologies in Research on 2 Trifluoromethyl Thiazole 5 Carboxamide

High-Throughput Screening (HTS) of Compound Libraries (academic focus)

High-Throughput Screening (HTS) has become an essential tool in identifying novel bioactive compounds. In the context of 2-(trifluoromethyl)thiazole-5-carboxamide, HTS allows for the rapid assessment of large and diverse chemical libraries to identify "hit" compounds that exhibit a desired biological activity. These libraries can include a wide range of small molecules, natural products, and synthetic compounds.

The process begins with the development of a robust and miniaturized assay that can be automated. These assays are designed to measure a specific biological event, such as enzyme inhibition or receptor binding. Once a hit is identified, it undergoes a series of validation and secondary screening steps to confirm its activity and determine its selectivity. A well-designed compound library can provide a successful starting point for identifying new lead compounds.

For thiazole-containing compounds, HTS campaigns have been instrumental in identifying starting points for various therapeutic areas. For instance, a focused library of fragment-sized thiazoles and thiadiazoles was profiled in a cascade of biochemical inhibition assays to evaluate their potential as screening hits. nih.govacs.orgnih.gov Such studies highlight the importance of carefully designed screening cascades to not only identify active compounds but also to flag potential issues like non-specific inhibition or reactivity early in the discovery process. nih.govnih.gov

The following table provides a conceptual example of an HTS workflow for profiling a thiazole-based compound library:

| Step | Description | Purpose |

| 1. Library Assembly | A focused library of thiazole (B1198619) derivatives, including variations of this compound, is created. nih.gov | To cover a diverse chemical space around the core scaffold. |

| 2. Primary Assay | The library is screened against a specific biological target using a high-throughput biochemical or cell-based assay. | To identify initial "hits" with potential activity. |

| 3. Hit Confirmation | Active compounds from the primary screen are re-tested to confirm their activity and rule out false positives. | To ensure the reliability of the initial findings. |

| 4. Secondary Assays | Confirmed hits are tested in a panel of related assays to determine their selectivity and potential off-target effects. | To assess the specificity of the compound for the intended target. |

| 5. Dose-Response Analysis | The potency of the hits is determined by testing them at multiple concentrations to generate a dose-response curve and calculate IC50 or EC50 values. | To quantify the activity of the hit compounds. |

| 6. Hit-to-Lead Optimization | Promising hits are selected for further chemical modification to improve their potency, selectivity, and drug-like properties. | To develop lead compounds with improved therapeutic potential. |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools that aid in the rational design of new drugs. These methods are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma

In the context of this compound, QSAR models can be developed to predict the activity of novel derivatives before they are synthesized. This is achieved by calculating a set of molecular descriptors for each compound, which are numerical representations of their structural, physicochemical, and electronic properties. laccei.org These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression (MLR) or machine learning algorithms. laccei.org

A 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors, for example, successfully generated a model with good predictive ability. laccei.org For a series of aryl thiazole derivatives, 2D and 3D-QSAR models were developed to understand the structural requirements for antimicrobial activity. The 3D-QSAR models indicated that electrostatic effects were dominant in determining binding affinities. researchgate.net Such studies provide valuable insights into the key structural features that govern the biological activity of thiazole-containing compounds. laccei.orgresearchgate.net

The following table illustrates the general steps involved in developing a QSAR model for this compound derivatives:

| Step | Description | Key Considerations |

| 1. Data Set Selection | A series of this compound derivatives with known biological activity is compiled. | The data set should be structurally diverse and have a wide range of activity values. |

| 2. Molecular Descriptor Calculation | A variety of molecular descriptors (e.g., topological, electronic, geometric, and physicochemical) are calculated for each compound. imist.ma | The chosen descriptors should be relevant to the biological activity being studied. |

| 3. Model Development | A mathematical model is built using statistical methods to correlate the molecular descriptors with the biological activity. imist.ma | The data is typically split into a training set for model building and a test set for validation. researchgate.net |

| 4. Model Validation | The predictive power of the QSAR model is assessed using internal and external validation techniques. imist.ma | A robust model should have high statistical significance and be able to accurately predict the activity of compounds not used in its development. |

| 5. Application | The validated QSAR model is used to predict the activity of new, unsynthesized derivatives of this compound. | This allows for the prioritization of compounds for synthesis and biological testing. |

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing Thiazole Fragments

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS for identifying lead compounds. FBDD involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. drugdiscoverychemistry.com These fragment hits are then optimized and grown into more potent, drug-like molecules. acs.org

The thiazole scaffold is a valuable building block in FBDD due to its presence in numerous biologically active compounds and its ability to form key interactions with protein targets. nih.govacs.orgresearchgate.net Thiazoles have been identified as hits in several fragment screening campaigns. acs.org For instance, thiazole-based inhibitors of the bromodomain of ATAD2 have been described. acs.org

A key aspect of FBDD is the careful profiling of fragment hits to ensure they are tractable starting points for optimization. This includes assessing their reactivity, stability, and potential for non-specific inhibition. nih.govnih.gov A high-throughput workflow for profiling fragment-sized thiazoles and thiadiazoles has been developed, which includes enzymatic inhibition assays, redox activity, thiol reactivity, and stability assays. nih.govacs.org This comprehensive profiling helps to prioritize the most promising fragments for further development. nih.gov

The following table outlines a typical FBDD workflow using thiazole fragments:

| Step | Description | Techniques Used |

| 1. Fragment Library Design | A library of diverse, low-molecular-weight thiazole-containing fragments is assembled. nih.govnih.gov | Substructure searching of chemical databases, chemical synthesis. nih.gov |

| 2. Fragment Screening | The fragment library is screened for binding to the target protein. | Biophysical methods such as X-ray crystallography, NMR spectroscopy, surface plasmon resonance (SPR), and differential scanning fluorimetry (DSF). drugdiscoverychemistry.com |

| 3. Hit Validation | The binding of fragment hits is confirmed and characterized using orthogonal biophysical assays. acs.org | Multiple biophysical techniques are used to ensure the hits are not artifacts. acs.org |

| 4. Hit-to-Lead Optimization | Confirmed fragment hits are optimized by growing, linking, or merging them to increase their affinity and selectivity for the target. | Structure-guided design, medicinal chemistry. |

| 5. Lead Compound Development | The optimized lead compounds are further developed to improve their pharmacokinetic and pharmacodynamic properties. | In vitro and in vivo testing. |

In Silico ADME Prediction and Property Optimization (excluding human data)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction plays a crucial role in modern drug discovery by allowing for the early assessment of the pharmacokinetic properties of drug candidates. researchgate.net These computational models can predict a wide range of ADME properties, helping to identify and address potential liabilities before significant resources are invested in a compound. researchgate.netmdpi.com

For derivatives of this compound, in silico ADME tools can be used to predict properties such as oral bioavailability, plasma protein binding, and metabolic stability. nih.govrjptonline.org For example, online tools can be used to calculate properties based on Lipinski's "rule of five" and to predict the likelihood of a compound being orally bioavailable. nih.govnih.gov

Computational models can also be used to guide the optimization of ADME properties. By understanding the relationship between the chemical structure and the predicted ADME properties, medicinal chemists can make informed decisions about which modifications to make to a lead compound to improve its pharmacokinetic profile. nih.gov For instance, if a compound is predicted to have poor oral absorption, modifications can be made to increase its solubility or permeability.

The following table provides an overview of key in silico ADME properties and the computational methods used to predict them for thiazole derivatives:

| ADME Property | Description | Computational Prediction Method |

| Absorption | The process by which a drug enters the bloodstream. | Prediction of properties like solubility, permeability, and intestinal absorption. Models like the BOILED-Egg model can be used. nih.govnih.gov |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Prediction of plasma protein binding and blood-brain barrier penetration. rjptonline.org |

| Metabolism | The chemical conversion of drugs into other compounds within the body. | Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism. mdpi.com |

| Excretion | The removal of drugs from the body. | Prediction of renal clearance and other excretion pathways. |

| Drug-likeness | An assessment of whether a compound has properties consistent with known drugs. | Evaluation based on rules such as Lipinski's rule of five and other physicochemical property filters. nih.govnih.gov |

Future Research Directions and Unexplored Avenues for 2 Trifluoromethyl Thiazole 5 Carboxamide Derivatives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future of synthesizing 2-(Trifluoromethyl)thiazole-5-carboxamide derivatives will likely focus on the development of novel, efficient, and environmentally benign methodologies. While traditional synthetic routes have been established, there is a growing need for greener alternatives that reduce waste, energy consumption, and the use of hazardous reagents. bepls.com

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry present promising avenues for exploration. Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of thiazole (B1198619) derivatives. figshare.comnih.govyoutube.commdpi.comijarsct.co.innih.gov Flow chemistry, on the other hand, offers advantages in terms of safety, scalability, and the potential for multi-step syntheses in a continuous manner. researchgate.netuc.pt The application of these technologies to the synthesis of the this compound core could lead to more sustainable and cost-effective production processes.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced energy efficiency. youtube.com |

| Flow Chemistry | Improved safety, scalability, and potential for automation and multi-step synthesis. figshare.comuc.pt |

| One-Pot, Multi-Component Reactions | Reduced number of synthetic steps, less waste, and improved atom economy. mdpi.com |

| Green Catalysis | Use of recyclable and less toxic catalysts to minimize environmental impact. mdpi.com |

Identification of Additional Biological Targets beyond Kinases

While kinase inhibition has been a significant area of investigation for this compound derivatives, future research should aim to identify and validate additional biological targets to broaden their therapeutic applications. The diverse biological activities reported for this scaffold, including anticancer, fungicidal, and insecticidal properties, suggest that these compounds may interact with a range of molecular targets beyond the kinome. researchgate.netmdpi.comresearchgate.net

For instance, some thiazole carboxamide derivatives have been investigated as cyclooxygenase (COX) inhibitors , indicating a potential role in inflammation and pain management. nih.gov Further exploration of this activity could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The observed anticancer activity in various cell lines also suggests that these compounds may target other key proteins involved in cancer cell proliferation, survival, and metastasis, beyond kinases. mdpi.comresearchgate.net

Future studies should employ a combination of phenotypic screening and target deconvolution techniques to identify these novel targets. Approaches such as chemical proteomics and genetic screening can be utilized to pinpoint the specific proteins that interact with active this compound derivatives.

| Reported Biological Activity | Potential Non-Kinase Targets |

| Anticancer | Proteins involved in apoptosis, cell cycle regulation, and angiogenesis. |

| Fungicidal | Enzymes essential for fungal cell wall biosynthesis or metabolic pathways. |

| Insecticidal | Receptors or enzymes in the insect nervous system. |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, other pro-inflammatory mediators. nih.gov |

| Antiviral | Viral proteases or polymerases. |

| Antimicrobial | Bacterial enzymes or structural proteins. nih.govmdpi.com |

Development of Chemical Probes for Cellular Mechanistic Studies

The development of chemical probes based on the this compound scaffold is a critical next step for elucidating the mechanism of action of these compounds and for validating their biological targets in a cellular context. These probes can be designed to incorporate reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments.

A particularly promising approach is the use of photoaffinity labeling , where a photoreactive group is incorporated into the chemical probe. nih.govnih.govresearchgate.net The trifluoromethyl group on the thiazole ring could be advantageous in this context, as trifluoromethyl phenyl diazirines are known to be efficient photo-crosslinkers. nih.gov Upon photoactivation, these probes form a covalent bond with their target protein, allowing for its subsequent identification and characterization.

The design of such probes requires careful consideration of the structure-activity relationship of the parent compound to ensure that the introduction of the photoreactive group and the reporter tag does not significantly diminish its binding affinity for the target protein.

| Type of Chemical Probe | Application in Cellular Studies |

| Fluorescent Probes | Visualization of target protein localization and dynamics within the cell. rsc.org |

| Biotinylated Probes | Affinity-based pull-down and identification of target proteins from cell lysates. |

| Photoaffinity Probes | Covalent labeling and identification of direct binding partners in a cellular environment. nih.govnih.govresearchgate.net |

Applications in Non-Biomedical Fields (e.g., Agrochemicals, Material Science)

Beyond their biomedical potential, this compound derivatives hold promise for applications in other fields, most notably in agrochemicals and potentially in material science. The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance metabolic stability and biological activity. researchgate.net

The reported fungicidal and insecticidal activities of some trifluoromethylthiazole derivatives suggest their potential as active ingredients in crop protection products. researchgate.net Future research in this area should focus on optimizing the efficacy and selectivity of these compounds against specific agricultural pests and pathogens, while also evaluating their environmental fate and toxicological profile. The development of quantitative structure-activity relationship (QSAR) models could aid in the design of more potent and safer agrochemicals. rhhz.net

In the realm of material science , the unique electronic properties of the trifluoromethylthiazole core could be explored for applications in organic electronics. The incorporation of fluorine atoms can influence the HOMO/LUMO energy levels of organic molecules, which is a key consideration in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com While this is a largely unexplored area for this specific scaffold, the study of analogous trifluoromethyl-containing heterocyclic compounds in optoelectronic devices provides a rationale for future investigation. mdpi.com Computational screening of this compound derivatives could be employed to predict their electronic properties and identify promising candidates for synthesis and characterization. capes.gov.br

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of novel this compound derivatives. These computational tools can be applied at various stages of the drug discovery and development pipeline.

Generative chemistry models can be trained on existing libraries of thiazole derivatives to design novel compounds with desired properties. nih.govu-strasbg.fr These models can explore a vast chemical space to identify molecules with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new derivatives based on their chemical structure. rhhz.net This can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Furthermore, AI can be used to optimize synthetic pathways , predicting reaction outcomes and suggesting the most efficient routes for the synthesis of target molecules. This can be particularly valuable for developing the novel and sustainable synthetic methodologies discussed in Section 6.1.

| AI/ML Application | Role in this compound Research |

| Generative Chemistry | Design of novel derivatives with optimized properties. nih.govu-strasbg.fr |

| QSAR Modeling | Prediction of biological activity and prioritization of synthetic targets. rhhz.net |

| Synthesis Prediction | Optimization of synthetic routes for improved efficiency and sustainability. |

| Target Prediction | Identification of potential biological targets based on chemical structure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.